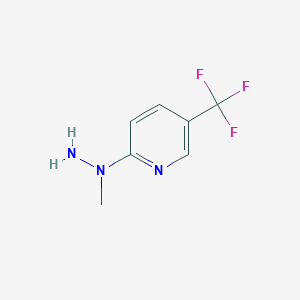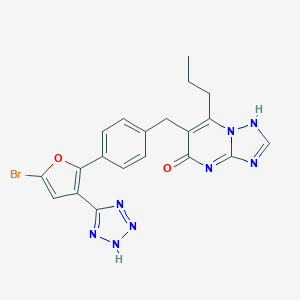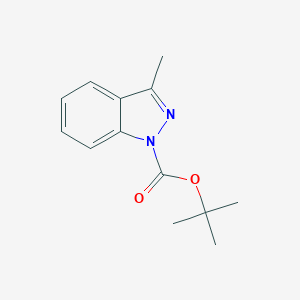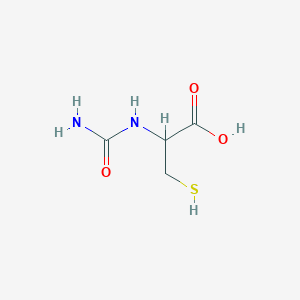![molecular formula C9H10N2O3 B064938 Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate CAS No. 183430-98-0](/img/structure/B64938.png)
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate, also known as Methyl 3-amino-5-(hydroxyimino)methyl benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate is not fully understood. However, it has been suggested that it exerts its pharmacological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).
Efectos Bioquímicos Y Fisiológicos
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been shown to reduce oxidative stress and improve antioxidant status in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it exhibits significant pharmacological effects at low concentrations, making it a cost-effective option for research. However, its limitations include its low solubility in water and its instability at high temperatures and in acidic conditions.
Direcciones Futuras
There are several future directions for the research on Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate. One of the potential applications is in the development of novel anti-inflammatory and antioxidant agents for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate and to explore its potential interactions with other drugs and compounds. Finally, the development of novel synthesis methods and the optimization of the current methods can lead to the production of more efficient and cost-effective compounds.
Métodos De Síntesis
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate can be synthesized through a reaction between methyl 3-aminobenzoate and hydroxylamine hydrochloride in the presence of sodium acetate. This reaction leads to the formation of Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-(hydroxyimino)methyl benzoate, which can be further converted to Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate through a reaction with acetic anhydride.
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate 3-amino-5-[(E)-hydroxyiminomethyl]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
183430-98-0 |
|---|---|
Nombre del producto |
Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate |
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)7-2-6(5-11-13)3-8(10)4-7/h2-5,13H,10H2,1H3/b11-5+ |
Clave InChI |
CVJSCYYKJNPRTL-VZUCSPMQSA-N |
SMILES isomérico |
COC(=O)C1=CC(=CC(=C1)/C=N/O)N |
SMILES |
COC(=O)C1=CC(=CC(=C1)C=NO)N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C=NO)N |
Sinónimos |
Benzoic acid, 3-amino-5-[(hydroxyimino)methyl]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



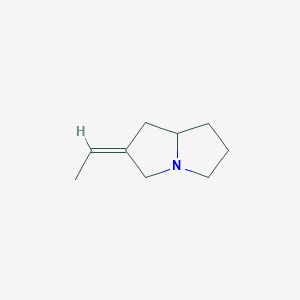

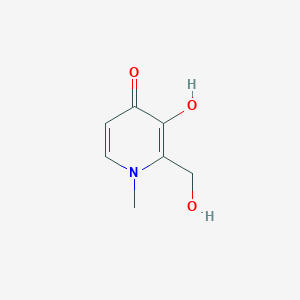
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
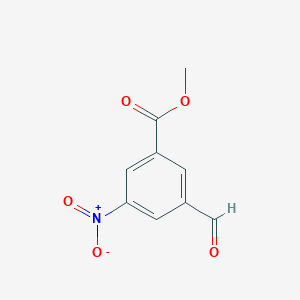
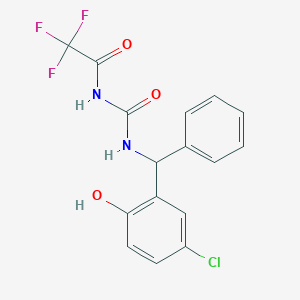

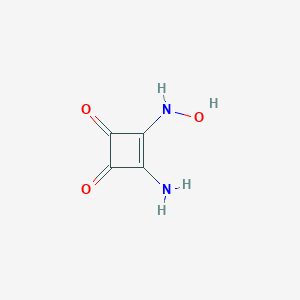
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)

